molecular formula C17H16N2O3S2 B2872410 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896284-08-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2872410
CAS RN: 896284-08-5
M. Wt: 360.45
InChI Key: HDWGOLPAHZMIDZ-UHFFFAOYSA-N
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, which is commonly found in various pharmaceuticals due to its bioactivity . The compound also contains a thiazole ring, which is a heterocyclic compound that is often used in therapeutic drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. Thiazole rings can participate in a variety of reactions, and the benzamide group could also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including thermal gravimetric analysis and differential scanning calorimetry .

Scientific Research Applications

Cardiac Electrophysiological Activity

One study focuses on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potential as class III agents with comparable potency to sematilide, a selective class III agent undergoing clinical trials. This research suggests that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide could have implications in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Morphology Control in Solar Cells

Another study investigates the impact of morphology control in polycarbazole-based bulk heterojunction solar cells on device performance. This research indicates that manipulating polymer-solvent interactions can significantly improve photovoltaic performance, suggesting that N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide may contribute to advancements in solar cell technologies (Chu et al., 2011).

Antimalarial and Antiviral Applications

A study on antimalarial sulfonamides utilizes computational calculations and molecular docking to explore the reactivity of N-(phenylsulfonyl)acetamide derivatives. This research provides insights into the antimalarial activity of these compounds, indicating potential applications in developing treatments for malaria and possibly other viral infections, such as COVID-19 (Fahim & Ismael, 2021).

Anticancer Activity

Research on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives explores their in vitro anticancer activity. This study highlights the potential of these compounds in developing new anticancer agents, demonstrating promising activity against various human cancer cell lines (Tiwari et al., 2017).

PET Imaging of Brain Receptors

Another avenue of research involves the development of compounds for positron emission tomography (PET) imaging of metabotropic glutamate 1 receptor in the monkey brain. This study underlines the utility of such compounds in neuroscience research, particularly in studying brain disorders (Fujinaga et al., 2012).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Given the bioactivity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-14(8-10)23-17(18-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGOLPAHZMIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

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